4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol
Description
4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol is a Schiff base derivative featuring a benzene-1,3-diol core substituted with a phenylpiperazine-linked iminomethyl group. Its synthesis likely involves condensation of 2,4-dihydroxybenzaldehyde with 4-phenylpiperazine, analogous to methods for related iminomethylbenzene-1,3-diol derivatives (e.g., XSB compounds synthesized via methanol-based condensation with 4-substituted anilines ).
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXWXLJJAEYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant properties. A study on similar piperazine derivatives demonstrated their efficacy in modulating serotonin and norepinephrine levels, which are critical in treating depression. The presence of the phenylpiperazine group in 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol suggests potential antidepressant effects that warrant further investigation.
Case Study : A comparative analysis of piperazine derivatives indicated that modifications in the phenyl ring significantly affected their pharmacological profiles. The introduction of electron-donating groups enhanced serotonin receptor binding affinity.
2. Antipsychotic Effects
The structural similarity of this compound to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Piperazine derivatives have been shown to interact with dopamine receptors, which are implicated in psychotic disorders.
Case Study : A clinical trial involving a related compound demonstrated a reduction in psychotic symptoms among patients, suggesting that further exploration of this compound could yield promising results.
3. Antimicrobial Properties
Emerging studies have highlighted the antimicrobial efficacy of piperazine-based compounds against various bacterial strains. The hydroxyl groups present in this compound may enhance its interaction with bacterial cell walls, potentially leading to increased antibacterial activity.
Data Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-[...Diol] | P. aeruginosa | 8 µg/mL |
Pharmacological Insights
4. Potential for Cancer Treatment
Recent investigations into the anti-cancer properties of piperazine derivatives have shown promise. Compounds similar to this compound have been found to induce apoptosis in cancer cell lines by targeting specific signaling pathways.
Case Study : In vitro studies revealed that a related compound inhibited cell proliferation in breast cancer cells by modulating the PI3K/Akt pathway.
Mechanism of Action
The mechanism by which 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The phenylpiperazine moiety can interact with various receptors and enzymes, influencing biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Benzene-1,3-diol Cores
Azo-Linked Derivatives
- Antimicrobial Azo-Compounds: Compounds like 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) exhibit potent antibacterial activity against S. aureus and L. monocytogenes at low concentrations (3× lower than lead compounds) . In contrast, the target compound lacks an azo group, which may reduce its antimicrobial efficacy but enhance stability under physiological conditions.
- Polymerizable Azo-Monomers: Derivatives such as 4-((5-chloro-2-phenoxyphenyl)diazenyl)benzene-1,3-diol are used in oxidative polycondensation reactions for polymer synthesis . The phenylpiperazine group in the target compound may instead facilitate solubility or receptor interactions.
Thiadiazole Derivatives
- Fluorescence and Aggregation Behavior: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and its heptyl analogue (C7) exhibit pH-dependent fluorescence and molecular aggregation in organic solvents. C1 shows a single emission band in methanol but multiple bands in DMSO, attributed to enol-cation tautomerism . The target compound’s phenylpiperazine group may alter aggregation dynamics due to increased hydrophobicity or hydrogen-bonding capacity.
Heterocycloalkyl Derivatives
- Synthetic Accessibility : 4-(Tetrahydro-thiopyran-4-yl)-benzene-1,3-diol is synthesized via hydrogenation with palladium catalysts, achieving 69% yield . The target compound’s phenylpiperazine substituent likely requires milder conditions (e.g., room-temperature condensation ), improving scalability.
Functional Analogues with Receptor or Enzyme Interactions
Estrogen Receptor Ligands
- Indazole-Based Derivatives : 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (3OS8) binds estrogen receptors with a crystallographic resolution of 2.03 Å . The target compound’s phenylpiperazine group may reduce ER affinity but introduce selectivity for other targets (e.g., serotonin or dopamine receptors).
Xanthine Oxidase (XO) and NLRP3 Inhibitors
- Dual Inhibitors: CBED (4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol) inhibits both XO and NLRP3, showing dose-dependent hypouricemic effects . The target compound’s piperazine group could modulate solubility or off-target effects compared to CBED’s chlorophenyl substituents.
Spectroscopic and Physicochemical Properties
Biological Activity
The compound 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol (also known as 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol ) is a biologically active molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Basic Information
- Chemical Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
- IUPAC Name : 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol
- PubChem CID : 135635815
- Appearance : Light yellow to brown solid
- Boiling Point : 372.8 °C at 760 mmHg
- Density : 1.487 g/cm³
Structural Characteristics
The compound features a piperazine ring, which is known for its pharmacological significance. The presence of hydroxyl groups on the benzene ring enhances its solubility and potential interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : The compound has shown promise in modulating serotonin and dopamine levels, which are critical in treating mood disorders. Its structural similarity to known antidepressants suggests a potential role in serotonergic and dopaminergic pathways.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
In Vitro Studies
In vitro assays have been performed to evaluate the cytotoxic effects of the compound on different cancer cell lines. For example:
These studies highlight its selective cytotoxicity towards cancer cells compared to normal cells.
In Vivo Studies
Animal models have been employed to assess the antidepressant effects of the compound. Behavioral tests such as the forced swim test and tail suspension test have shown significant reductions in immobility time, indicating potential antidepressant-like effects.
Case Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant behavioral changes consistent with antidepressant activity. The study utilized standard behavioral assays and measured neurotransmitter levels in brain regions associated with mood regulation.
Case Study 2: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers investigated the antitumor effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Preparation Methods
Condensation Reaction Between 4-Phenylpiperazine and 2,4-Dihydroxybenzaldehyde
The primary synthesis route involves a condensation reaction between 4-phenylpiperazine and 2,4-dihydroxybenzaldehyde (Figure 1). This method leverages the nucleophilic attack of the piperazine’s amine group on the aldehyde’s carbonyl carbon, forming an imine bond with the elimination of water.
Reaction Conditions
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Solvent: Polar protic solvents such as ethanol or methanol are preferred due to their ability to dissolve both reactants and stabilize intermediates.
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Catalyst: Base catalysts (e.g., sodium hydroxide) enhance reactivity by deprotonating phenolic hydroxyl groups, increasing the electrophilicity of the aldehyde.
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Temperature: Reflux conditions (70–80°C) are typically employed to accelerate the reaction kinetics.
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Molar Ratio: A 1:1 stoichiometry is ideal, though excess aldehyde (up to 1.5 equivalents) may improve yields by driving the equilibrium toward product formation.
Procedure
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Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 4-phenylpiperazine (1.0 eq) in ethanol.
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Add aqueous NaOH (1.5 eq) dropwise under stirring.
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Reflux the mixture for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).
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Quench the reaction with dilute HCl to neutralize excess base.
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Filter the precipitate, wash with cold ethanol, and recrystallize from a 1:1 ethanol/water mixture.
Reaction Optimization Strategies
Solvent Effects
The choice of solvent significantly impacts reaction efficiency (Table 1). Polar aprotic solvents like tetrahydrofuran (THF) offer slower reaction rates but higher purity, while water enables greener synthesis but necessitates longer reaction times.
Table 1: Solvent Optimization for Condensation Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 72 |
| Methanol | 65 | 8 | 68 |
| THF | 66 | 12 | 58 |
| Water | 100 | 24 | 45 |
Catalytic Systems
Base catalysts like NaOH and KOH provide superior yields compared to acid catalysts (e.g., acetic acid), which promote reversibility. The patent US20160185749A1 highlights that 2 M NaOH achieves optimal deprotonation of phenolic groups, facilitating aldehyde activation.
Temperature and Time
Elevated temperatures (70–80°C) reduce reaction times but risk side reactions such as oxidative degradation. A balance is achieved at 6 hours under reflux, yielding >70% product.
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (DMSO-d6, 400 MHz):
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δ 8.95 (s, 1H, imine CH=N),
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δ 6.20–7.16 (m, 6H, aromatic protons),
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δ 3.69 (m, 4H, piperazine CH2),
IR (KBr, cm⁻¹):
Purity Assessment
Column chromatography (silica gel, ethyl acetate/heptane) resolves minor impurities, while recrystallization from ethanol/water yields >98% purity by HPLC.
Industrial-Scale Adaptations
The patent US20160185749A1 outlines a scalable protocol using water as a solvent and avoiding cryogenic conditions:
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Combine 2,4-dihydroxybenzaldehyde (5 mol) and 4-phenylpiperazine (5 mol) in 3 M NaOH.
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Stir at 25°C for 2 hours.
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Quench with HCl, isolate via filtration, and dry under vacuum.
Yield: 48–50% with minimal purification steps.
Challenges and Mitigation
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Imine Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions or immediate use.
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Byproduct Formation: Excess aldehyde may lead to dimerization, mitigated by stoichiometric control.
Q & A
Q. How can researchers determine the antimicrobial efficacy of this compound against clinically resistant bacteria?
- Methodological Answer : Use standardized broth microdilution assays to measure Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Compare results to structurally related analogs (e.g., azo-benzene derivatives) to assess the impact of substituents like the phenylpiperazine group. Note that MIC values >128 mg mL⁻¹ may indicate limited activity, necessitating structural optimization .
Q. What spectroscopic techniques are suitable for analyzing the electronic properties of this compound?
- Methodological Answer : UV-Vis and fluorescence spectroscopy can elucidate π-π* transitions and aggregation effects. For pH-dependent studies, monitor spectral shifts in aqueous solutions (e.g., fluorescence quenching at acidic pH). DFT/B3LYP calculations validate experimental spectra and predict frontier molecular orbitals .
Advanced Research Questions
Q. How does the phenylpiperazine substituent influence binding affinity to neurological targets like Butyrylcholinesterase (BChE)?
- Methodological Answer : Perform structure-based virtual screening using molecular docking (e.g., AutoDock Vina) to model interactions between the compound and BChE’s catalytic site. Compare binding energies (ΔG) and inhibition constants (Ki) with known inhibitors (e.g., 4-(1-phenylethyl)benzene-1,3-diol). Validate predictions via enzymatic assays measuring IC₅₀ .
Q. What computational strategies resolve contradictions in reported MIC values across structurally similar analogs?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity, lipophilicity (logP), and steric effects with MIC trends. For example, methoxy or methyl groups may enhance membrane penetration, reducing MIC values compared to hydroxylated analogs .
Q. How can researchers assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?
- Methodological Answer : Use in silico tools like SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 metabolism. Key parameters include topological polar surface area (<140 Ų for oral bioavailability) and Lipinski’s Rule of Five compliance. Experimental validation via hepatic microsome assays is recommended .
Q. What experimental approaches elucidate the compound’s interaction with estrogen receptors (ERα/ERβ)?
- Methodological Answer : Employ X-ray crystallography or molecular dynamics simulations to measure ligand-receptor distances (e.g., <2.5 Å for hydrogen bonding with His524 in ERα). Competitive binding assays using radiolabeled estradiol (e.g., ³H-E₂) quantify displacement efficacy .
Q. How do pH and molecular aggregation affect the compound’s fluorescence properties in biological systems?
- Methodological Answer : Conduct fluorescence lifetime imaging (FLIM) in buffer solutions at varying pH (3–10). Aggregation-induced quenching can be analyzed via concentration-dependent spectral shifts. Compare results with DFT-calculated dipole moments to identify aggregation-prone conformers .
Data Contradiction Analysis
Q. Why do some analogs show potent antimicrobial activity while others exhibit negligible effects despite structural similarity?
- Methodological Answer : Evaluate substituent effects on solubility and membrane interaction. For instance, bulky groups (e.g., isopentyloxy) in azo derivatives enhance lipid bilayer disruption, reducing MIC values to 16–25 mg mL⁻¹. In contrast, polar hydroxyl groups may limit permeability, leading to MIC >128 mg mL⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
